6-(Pyridin-3-YL)hexanenitrile
Description
6-(Pyridin-3-YL)hexanenitrile is a pyridine derivative characterized by a six-carbon aliphatic chain (hexanenitrile) terminating in a nitrile group (-C≡N) and linked to a pyridine ring at the 3-position. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. This compound is of interest in medicinal and materials chemistry due to the pyridine moiety’s electron-deficient aromatic system and the nitrile group’s reactivity, which enables participation in cycloaddition reactions or hydrogen bonding interactions.
Properties
CAS No. |
88940-63-0 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-pyridin-3-ylhexanenitrile |
InChI |
InChI=1S/C11H14N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6H2 |
InChI Key |
BDWLCDCPUURZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The fluorine atom in increases the pyridine ring’s electron deficiency, improving reactivity in nucleophilic aromatic substitution—a trait absent in the target compound.
Aromatic Complexity : Hexanenitrile, 6-[(4,6-diphenyl-2-pyridinyl)oxy]- incorporates a biphenyl-substituted pyridine, which may enhance π-π stacking in materials applications but increases steric hindrance compared to the simpler pyridin-3-yl group in the target compound.
Physicochemical Properties
- Polarity : The nitrile group in 6-(Pyridin-3-YL)hexanenitrile confers moderate polarity, whereas the hydroxyl group in increases hydrophilicity.
- Thermal Stability : The diphenylpyridinyl ether in likely exhibits higher thermal stability due to extended conjugation and rigid aromatic systems.
Research Findings and Limitations
- Pharmacological Potential: While selpercatinib () demonstrates pyridine’s role in kinase inhibitors, the lack of bioactivity data for 6-(Pyridin-3-YL)hexanenitrile limits direct therapeutic inferences.
- Gaps in Data: No experimental data (e.g., melting point, logP) are provided in the evidence, necessitating further characterization for industrial or biomedical applications.
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